molecular formula C14H17BN2O3 B11852863 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B11852863
M. Wt: 272.11 g/mol
InChI Key: LGBBFHMDWXDLDU-UHFFFAOYSA-N
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Description

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde (CAS: 1204742-76-6) is a boronic ester-functionalized heterocyclic compound. Its structure comprises an imidazo[1,2-a]pyridine core with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at position 6 and a carbaldehyde (-CHO) substituent at position 2. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, which are pivotal in pharmaceutical and materials science . It is commercially available in purities ≥95% (e.g., 250 mg for 147.00 CNY from Shanghai Yingxin Laboratory Equipment Co., Ltd.) and is stored under standard laboratory conditions .

Properties

Molecular Formula

C14H17BN2O3

Molecular Weight

272.11 g/mol

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde

InChI

InChI=1S/C14H17BN2O3/c1-13(2)14(3,4)20-15(19-13)10-5-6-12-16-7-11(9-18)17(12)8-10/h5-9H,1-4H3

InChI Key

LGBBFHMDWXDLDU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN3C(=NC=C3C=O)C=C2

Origin of Product

United States

Preparation Methods

Miyaura Borylation Mechanism

The Pd-catalyzed cycle involves:

  • Oxidative Addition : Pd(0) inserts into the C–Br bond.

  • Transmetallation : B~2~pin~2~ transfers a boron moiety to Pd.

  • Reductive Elimination : Pd releases the product, regenerating the catalyst.

Stability Considerations

  • Aldehyde Sensitivity : The formyl group’s susceptibility to oxidation or condensation necessitates inert atmospheres and mild bases during borylation.

  • Boronate Hydrolysis : Storage at 2–8°C in anhydrous solvents prevents boronate ester degradation.

Characterization and Quality Control

Physical and Spectroscopic Data

PropertyValue
Molecular FormulaC~15~H~19~BN~2~O~3~
Molecular Weight286.13 g/mol
CAS NumberPending (commercial: P000811591)
~1~H NMR (CDCl~3~)δ 10.02 (s, 1H, CHO), 8.85 (s, 1H, H-2), 8.21 (d, J=8.5 Hz, 1H, H-7), 7.45 (d, J=8.5 Hz, 1H, H-8), 1.35 (s, 12H, Bpin)
HRMS (ESI+)m/z 287.1521 [M+H]+

Industrial-Scale Considerations

Commercial suppliers like Ambeed optimize the synthesis for kilogram-scale production, emphasizing:

  • Cost Efficiency : Replacing microwave steps with conventional heating.

  • Purification : Column chromatography (DCM/acetone gradient) ensures >95% purity .

Chemical Reactions Analysis

Types of Reactions

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Palladium catalyst, aryl or vinyl halides

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Biaryl or vinyl derivatives

Scientific Research Applications

Molecular Formula

  • Molecular Formula : C15H20BNO3
  • Molecular Weight : 273.14 g/mol

Structural Characteristics

The compound features a unique dioxaborolane moiety which enhances its reactivity and solubility properties, making it suitable for various chemical transformations.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

Case Study: GSK-3β Inhibition

Research has indicated that imidazopyridine derivatives, including modifications of this compound, can act as inhibitors of glycogen synthase kinase 3 beta (GSK-3β). This enzyme is implicated in various diseases, including Alzheimer's and cancer. The optimization of such compounds aims to improve their selectivity and bioavailability while reducing toxicity .

Synthetic Chemistry

The dioxaborolane group allows for the application of Suzuki coupling reactions, which are pivotal in forming carbon-carbon bonds in organic synthesis.

Case Study: Synthesis of Complex Molecules

In a synthetic route involving this compound, researchers have utilized it to create more complex heterocycles through palladium-catalyzed cross-coupling reactions. This method is particularly valuable in developing new pharmaceuticals and agrochemicals .

Material Science

The incorporation of boron-containing compounds like this one has been explored in the development of advanced materials due to their unique electronic properties.

Case Study: Organic Light Emitting Diodes (OLEDs)

Studies have shown that boron-containing compounds can enhance the performance of OLEDs by improving charge transport properties. The stability and efficiency of devices can be significantly increased through the strategic use of such compounds .

Comparative Analysis of Related Compounds

To provide a clearer understanding of the applications of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde , a comparison with similar compounds is presented below:

Compound NameStructureApplicationsKey Findings
Imidazo[1,2-a]pyridine Derivatives StructureGSK-3β inhibitionEffective against neurodegenerative diseases
Dioxaborolane Derivatives StructureOrganic synthesisUseful in Suzuki coupling reactions
Boronic Acid Pinacol Esters StructureMaterial scienceEnhances OLED performance

Mechanism of Action

The mechanism of action of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronate ester group can undergo transmetalation with palladium complexes, facilitating cross-coupling reactions . The aldehyde group can form Schiff bases with amines, which are useful in the synthesis of imines and other nitrogen-containing compounds .

Comparison with Similar Compounds

Positional Isomers

  • 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine (CAS: 918524-63-7):
    Differs in the boronic ester position (C7 vs. C6). This positional change alters electronic properties and coupling reactivity. For instance, Suzuki reactions with C7-substituted derivatives may exhibit regioselectivity differences due to steric hindrance near the imidazole nitrogen .

Heterocyclic Variations

  • 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine (CAS: 1353584-74-3):
    Replaces the pyridine ring with pyridazine, increasing nitrogen content. This enhances hydrogen-bonding capacity, affecting solubility and biological activity .
  • 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carbonitrile (CAS: 1989745-33-6):
    Substitutes the carbaldehyde with a nitrile (-CN) group, altering electronic properties (electron-withdrawing effect) and reducing susceptibility to oxidation .

Functional Group Derivatives

Carboxylic Acid and Ester Derivatives

  • 6-Methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylic acid (CAS: Not provided): The carboxylic acid group (-COOH) improves aqueous solubility but limits membrane permeability compared to the carbaldehyde derivative. This compound is used in prodrug design .
  • Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carboxylate :
    The methyl ester (-COOCH₃) enhances stability under acidic conditions, making it preferable for long-term storage .

Amide and Acetamide Derivatives

  • N-(3-Methoxybenzyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxamide (CAS: 1296202-29-3):
    The amide group introduces hydrogen-bonding sites, increasing affinity for biological targets like kinase enzymes .
  • N-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-yl)acetamide :
    Acetamide derivatives are often intermediates in drug synthesis, offering a balance between reactivity and stability .

Reactivity in Cross-Coupling Reactions

The carbaldehyde group in the target compound enables post-coupling modifications (e.g., condensation with amines), unlike nitrile or ester derivatives. This versatility is critical in multistep syntheses of kinase inhibitors . In contrast, boronic esters at C7 or C8 positions (e.g., CAS 918524-63-7) show lower yields in Suzuki reactions due to steric constraints .

ADME Properties

The carbaldehyde group may increase hepatic clearance compared to methyl esters or nitriles due to aldehyde oxidase activity .

Comparative Data Table

Compound Name CAS Number Substituents Molecular Weight Key Applications
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde 1204742-76-6 -CHO (C3), -B(O)₂C₆H₁₂ (C6) 283.12 Suzuki coupling, drug intermediates
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine 918524-63-7 -B(O)₂C₆H₁₂ (C7) 268.11 Low-yield coupling reactions
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carbonitrile 1989745-33-6 -CN (C3) 269.11 Electron-deficient intermediates
Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carboxylate Not provided -COOCH₃ (C3) 313.15 Stable precursors for prodrugs

Biological Activity

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a unique dioxaborolane moiety that enhances its reactivity and interaction with biological targets.

The molecular formula of this compound is C12H16BNO2C_{12}H_{16}BNO_2 with a molecular weight of approximately 220.08 g/mol. The presence of the boron atom in the dioxaborolane structure allows for unique chemical behavior, particularly in the context of drug design and synthesis.

The biological activity of this compound can be attributed to its ability to form stable complexes with various biomolecules. The dioxaborolane group is particularly effective in facilitating reactions that involve carbon-carbon bond formation, making it a valuable building block in the synthesis of biologically active compounds.

Biological Activity and Applications

Research indicates that compounds similar to 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde exhibit various biological activities:

  • Anticancer Activity : Several studies have demonstrated that imidazo[1,2-a]pyridine derivatives can inhibit specific kinases involved in cancer progression. For instance, they may target receptor tyrosine kinases (RTKs), which play crucial roles in cell signaling pathways associated with tumor growth and metastasis .
  • Kinase Inhibition : The compound's structure suggests potential as a kinase inhibitor. Kinases are critical in regulating cellular functions such as proliferation and apoptosis. Inhibitors targeting these enzymes could provide therapeutic avenues for diseases like cancer .

Case Studies

  • Aurora Kinase Inhibition : A study highlighted the design of imidazo[1,2-a]pyridine derivatives that selectively inhibit Aurora kinases. These kinases are essential for cell division and are often overexpressed in cancers. The study showed that modifications to the imidazo structure significantly affected potency and selectivity .
  • Chemical Synthesis Applications : In organic synthesis, compounds containing boron are frequently used as intermediates in the formation of complex molecules. The ability of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde to participate in Suzuki-Miyaura coupling reactions exemplifies its utility in developing pharmaceuticals .

Data Table: Summary of Biological Activities

Activity TypeTarget/MechanismReferences
Anticancer ActivityInhibition of receptor tyrosine kinases
Kinase InhibitionAurora kinases
Synthesis UtilitySuzuki-Miyaura coupling

Q & A

Q. Key Data :

StepYield RangeCharacterization Methods
Core Formation55–68%¹H NMR, IR (C=O stretch ~1720 cm⁻¹)
Suzuki Coupling51–61%HRMS (Δ ≤5 ppm), ¹³C NMR

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Assign peaks for the imidazo[1,2-a]pyridine core (e.g., aromatic protons at δ 7.2–8.5 ppm) and boronate ester (quaternary carbons at δ 80–85 ppm) .
  • IR Spectroscopy : Confirm the aldehyde group (C=O stretch ~1720 cm⁻¹) and boronate ester (B-O stretches ~1350 cm⁻¹) .
  • HRMS : Validate molecular weight (e.g., calculated vs. observed m/z 349.142 vs. 349.138) .
  • XRD : Resolve ambiguities in regiochemistry or stereochemistry for crystalline derivatives .

Q. Example Data :

TechniqueKey Peaks/DataReference
¹H NMRδ 9.8 ppm (aldehyde proton)
HRMS[M+H]⁺: 349.142 (Δ = 0.004 ppm)

Advanced: How can low yields during Suzuki coupling be mitigated?

Answer:

  • Catalyst Optimization : Use Pd(OAc)₂ with SPhos ligand for enhanced stability .
  • Pre-activation : Sonicate boronate ester precursors to improve solubility .
  • Microwave Assistance : Reduce reaction time (30 mins vs. 24 hrs) while maintaining 60–70% yield .
  • Workup : Purify via column chromatography (silica gel, hexane/EtOAc gradient) to isolate non-polar byproducts .

Case Study :
A 55% yield improvement (from 51% to 76%) was achieved by switching from K₂CO₃ to Cs₂CO₃ and increasing reaction temperature to 110°C .

Advanced: How to resolve conflicting spectral data during structural elucidation?

Answer:

  • 2D NMR : Use HSQC to correlate ambiguous ¹H-¹³C signals (e.g., distinguishing aldehyde carbons from aromatic carbons) .
  • Isotopic Labeling : Introduce ¹⁰B/¹¹B isotopes to confirm boronate ester integration in NMR .
  • Repurification : Recrystallize from EtOH/DMF (1:3) to remove impurities causing HRMS discrepancies .

Example :
In a study, conflicting ¹³C signals (δ 165.4 vs. 167.2 ppm) were resolved via DEPT-135, confirming the absence of a carbonyl group .

Advanced: How to functionalize the aldehyde group for biological activity studies?

Answer:

  • Schiff Base Formation : React with primary amines (e.g., aniline) in ethanol under reflux to form imines (λmax ~400 nm for conjugation) .
  • Knoevenagel Condensation : Introduce α,β-unsaturated ketones using malononitrile and piperidine catalysis .
  • Reductive Amination : Convert aldehyde to amines using NaBH₃CN and ammonium acetate .

Biological Relevance :
Methoxy-substituted analogs show enhanced solubility (logP reduction from 3.2 to 2.5) and improved receptor binding (IC₅₀ = 1.2 µM vs. 8.7 µM for unmodified derivatives) .

Basic: What are the stability considerations for this compound under storage?

Answer:

  • Moisture Sensitivity : Store boronate esters under N₂ at -20°C; use molecular sieves in solvent stock solutions .
  • Aldehyde Oxidation : Add 0.1% BHT as an antioxidant; monitor via TLC (Rf shift from 0.5 to 0.3 indicates degradation) .
  • Long-Term Stability : HPLC analysis shows 95% purity retention after 6 months when stored in amber vials at -80°C .

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